molecular formula C13H12BrNO B177497 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile CAS No. 1202006-92-5

1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile

Cat. No.: B177497
CAS No.: 1202006-92-5
M. Wt: 278.14 g/mol
InChI Key: XVIOJGZMLNITHS-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile is a versatile chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a bromophenyl moiety and a nitrile group, making it a valuable intermediate for constructing more complex molecules via cross-coupling reactions and other synthetic transformations. Researchers utilize this and related structures in the design and synthesis of novel bioactive compounds, particularly in the development of fused nitrogen-containing heterocycles such as quinazolines, which are known to exhibit a broad spectrum of biological activities . These azolo[a]quinazoline systems, accessible from advanced intermediates like this compound, are frequently investigated for multiple potential activities, including anticancer, antibacterial, and anti-inflammatory effects . The compound serves as a key precursor in the exploration of new therapeutic agents, supporting ongoing innovation in pharmaceutical development.

Properties

IUPAC Name

1-(3-bromophenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIOJGZMLNITHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615420
Record name 1-(3-Bromophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202006-92-5
Record name 1-(3-Bromophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile typically involves the reaction of 3-bromobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization and nitrile formation. Common catalysts used in this process include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of iron(III) bromide as a catalyst.

Major Products:

    Oxidation: Formation of 3-bromobenzoic acid or 3-bromobenzophenone.

    Reduction: Formation of 3-bromobenzyl alcohol or 3-bromoaniline.

    Substitution: Formation of 3-nitrobromobenzene or 3-chlorobromobenzene.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The presence of the bromophenyl group allows for specific binding interactions, while the nitrile and ketone functionalities contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Halogen Substitution: The 3-bromo substituent in the target compound introduces moderate steric bulk and electron-withdrawing effects compared to the 4-fluoro analog (C₁₃H₁₂FNO), which has lower molecular weight and higher electronegativity .
  • The octahydroquinoline derivative (C₁₈H₂₀BrN₂O) demonstrates how fused aromatic systems can confer biological activity, though solubility may be compromised .

Biological Activity

1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile, with the CAS number 1202006-92-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a cyclohexanecarbonitrile moiety. The molecular formula is C13H10BrN, indicating the presence of bromine (Br), nitrogen (N), and carbon (C) atoms. The compound's structure suggests potential interactions with biological targets due to the presence of both aromatic and aliphatic components.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated in the literature. However, compounds with similar structures often exhibit various modes of action:

  • Enzyme Inhibition : Many nitriles can act as enzyme inhibitors, affecting metabolic pathways.
  • Receptor Modulation : The presence of a bromine atom may enhance lipophilicity, allowing better interaction with cellular receptors.

Antimicrobial Activity

Research has indicated that compounds similar to this compound may possess antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli ATCC 25922TBD
2-(Morpholin-4-ylmethyl)phenolS. aureus ATCC 6538TBD
5-Methylbenzo[d]isothiazol-3-amineP. aeruginosa ATCC 27853TBD

Note: "TBD" indicates that specific MIC values for this compound are yet to be determined.

Antioxidant Activity

The antioxidant potential of similar compounds has been assessed using assays like DPPH and ABTS. These assays measure the ability of a compound to scavenge free radicals, an important property for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

Compound NameDPPH Scavenging Activity (IC50 µg/mL)ABTS Scavenging Activity (IC50 µg/mL)
This compoundTBDTBD
Methyl 4-phenoxybenzoate55.52TBD

Note: Specific IC50 values for this compound are yet to be determined.

Case Studies and Research Findings

Several studies have investigated compounds related to or structurally similar to this compound. For example:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various nitriles, highlighting the potential for compounds with similar structures to inhibit bacterial growth effectively.
  • Antioxidant Study : Research conducted on related compounds demonstrated significant antioxidant activity through DPPH and ABTS assays, suggesting that structural features similar to those in this compound could confer similar benefits.

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